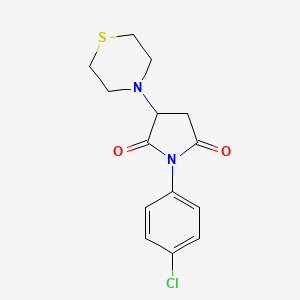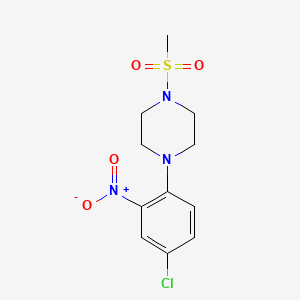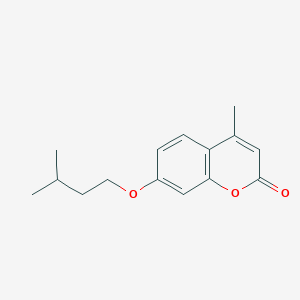![molecular formula C13H14N4O5 B5201776 methyl 4-{3-[2-(aminocarbonyl)hydrazino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5201776.png)
methyl 4-{3-[2-(aminocarbonyl)hydrazino]-2,5-dioxo-1-pyrrolidinyl}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-{3-[2-(aminocarbonyl)hydrazino]-2,5-dioxo-1-pyrrolidinyl}benzoate is a chemical compound that has been studied extensively in scientific research. It is commonly referred to as M4E or M4EB, and it has been found to have various applications in the field of biomedical research. In
作用机制
M4EB exerts its anti-cancer activity by inhibiting the activity of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme that is essential for the de novo synthesis of pyrimidine nucleotides, which are required for DNA replication and cell division. By inhibiting DHODH, M4EB disrupts the synthesis of pyrimidine nucleotides, leading to the inhibition of DNA replication and cell division.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, M4EB has been found to have other biochemical and physiological effects. Studies have shown that M4EB can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). M4EB has also been found to have anti-inflammatory activity by inhibiting the activation of nuclear factor-kappa B (NF-kappaB), a transcription factor that regulates the expression of genes involved in inflammation.
实验室实验的优点和局限性
One of the main advantages of using M4EB in lab experiments is its potency and specificity. M4EB has been found to have potent anti-cancer activity against various types of cancer cells, and its mechanism of action is well-characterized. However, one of the limitations of using M4EB is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of M4EB. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Studies could focus on optimizing the synthesis method of M4EB to improve its solubility and bioavailability, as well as conducting preclinical and clinical trials to evaluate its safety and efficacy in humans. Another direction is to explore the potential of M4EB as an anti-inflammatory agent. Studies could focus on elucidating its mechanism of action and evaluating its efficacy in animal models of inflammation. Finally, future studies could investigate the potential of M4EB as a tool for studying the role of DHODH in various biological processes.
合成方法
The synthesis of M4EB involves the reaction between 4-bromo-2-nitrobenzoic acid and N-protected glycine hydrazide. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with methyl iodide to obtain M4EB. The purity of the final product can be improved by recrystallization.
科学研究应用
M4EB has been found to have various applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that M4EB has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. M4EB has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
属性
IUPAC Name |
methyl 4-[3-(2-carbamoylhydrazinyl)-2,5-dioxopyrrolidin-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O5/c1-22-12(20)7-2-4-8(5-3-7)17-10(18)6-9(11(17)19)15-16-13(14)21/h2-5,9,15H,6H2,1H3,(H3,14,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLUEXUZUFOONT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[3-(2-carbamoylhydrazinyl)-2,5-dioxopyrrolidin-1-yl]benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(2-fluorophenyl)acetyl]amino}benzamide](/img/structure/B5201698.png)

![3'-benzyl 5'-methyl 2'-amino-6'-(methoxymethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5201714.png)
![methyl 2-chloro-5-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B5201718.png)

![4-[5-[5-chloro-2-(2-propyn-1-yloxy)benzylidene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5201725.png)
![1-benzyl-4-bicyclo[2.2.1]hept-2-ylpiperazine](/img/structure/B5201726.png)
![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B5201727.png)
![8-methoxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5201737.png)

![3,3-dimethyl-10-(3-methylbutanoyl)-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5201751.png)
![allyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5201754.png)
![N-[2-(tert-butylthio)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5201789.png)
